molecular formula C9H18ClNO2 B1520223 Methyl 2-(1-aminocyclohexyl)acetate hydrochloride CAS No. 1016258-17-5

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride

Cat. No.: B1520223
CAS No.: 1016258-17-5
M. Wt: 207.7 g/mol
InChI Key: TZXIYULNLGWJGD-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (PubChem CID: 10749699) is a chemical compound of interest in medicinal chemistry and pharmaceutical research . This molecule features both an ester and a primary amine functional group, making it a versatile building block or intermediate for the synthesis of more complex molecules. Compounds with similar β-amino ester substructures are frequently utilized in drug discovery efforts, as they can serve as key components in the development of potential therapeutic agents . Researchers may employ this compound in the design and creation of novel molecular entities, particularly where a cyclohexyl backbone is desired. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(1-aminocyclohexyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIYULNLGWJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671891
Record name Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-17-5
Record name Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Amino-cyclohexyl)-acetic acid methyl ester hydrochloride
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Biological Activity

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties, primarily derived from the cyclohexyl ring and amino group, contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : Approximately 207.7 g/mol
  • Classification : Amino acid derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various biochemical pathways, which can lead to significant physiological effects.

Biological Activities

Research has highlighted several key areas where this compound demonstrates biological activity:

  • Neuroactive Properties : The compound has shown potential as a neuroactive agent, interacting with neurotransmitter systems that may provide therapeutic benefits in neurological disorders such as depression and anxiety .
  • Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. This effect is likely mediated through cell cycle arrest mechanisms .
  • Pharmacological Applications : The compound serves as a building block for the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-(1-amino-cyclopropyl)acetateC8H15NO2Smaller cyclopropyl ring; different steric effects
Methyl 2-amino-2-cyclohexylacetateC10H19NO2Different positioning of amino group; less polar
(1-Aminocyclobutyl)-acetic acid methyl esterC8H15NO2Smaller ring structure; distinct reactivity

This compound stands out due to its larger cyclohexane structure, which may confer unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroscience Research : In a study examining the effects on neurotransmitter systems, researchers found that the compound could enhance synaptic transmission, potentially offering new avenues for treating mood disorders .
  • Cancer Studies : A recent investigation into its anticancer properties revealed that treatment with the compound led to significant reductions in tumor growth in animal models, indicating its potential as a therapeutic agent in oncology .
  • Pharmacokinetic Studies : Research assessing the pharmacokinetic profile demonstrated favorable absorption characteristics and moderate plasma stability, suggesting good bioavailability for therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Analgesics and Anti-inflammatory Drugs : The compound is integral in developing new pain management therapies, enhancing the efficacy of existing analgesics .
  • Drug Formulation : It is utilized in formulating drugs that target specific receptors, potentially leading to improved therapeutic profiles.

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable for studying neurological disorders. Key applications include:

  • Exploration of Depression and Anxiety Treatments : Research indicates that this compound may modulate neurotransmitter activity, providing insights into novel treatments for mood disorders .
  • Biochemical Assays : It is frequently employed in assays to evaluate enzyme activity and metabolic pathways, aiding drug discovery processes .

Material Science

In material science, this compound can be used to enhance the properties of polymers:

  • Polymer Formulations : The compound improves mechanical properties in coatings and adhesives, contributing to the development of advanced materials .

Case Study 1: Analgesic Development

A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a new class of analgesics. The resulting compounds exhibited enhanced potency compared to traditional analgesics, indicating a promising direction for pain management therapies.

Case Study 2: Neurological Applications

Research published in a peer-reviewed journal highlighted the compound's potential in treating anxiety disorders. In vitro studies showed that it could effectively modulate serotonin receptor activity, suggesting its utility in developing novel anxiolytics.

Comparison with Similar Compounds

Ethyl 2-(1-aminocyclohexyl)acetate Hydrochloride

  • Molecular Formula: C₁₁H₂₂ClNO₂
  • Key Difference : Ethyl ester group instead of methyl.
  • Application : Used in similar synthetic pathways but may require adjusted reaction conditions due to steric effects .

Methyl 2-[1-(methylamino)cyclohexyl]acetate Hydrochloride

  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Key Difference: Methylamino (-NHCH₃) group replaces the primary amine (-NH₂).
  • Impact : Reduced basicity and altered hydrogen-bonding capacity, affecting solubility and receptor interactions .
  • Application : Explored in medicinal chemistry for modified pharmacokinetic profiles .

2-(1-Aminocyclohexyl)acetic Acid

  • Molecular Formula: C₈H₁₅NO₂
  • Key Difference : Free carboxylic acid instead of methyl ester.
  • Impact : Higher polarity and water solubility; often identified as a hydrolysis byproduct or impurity in ester-containing pharmaceuticals .
  • Application : Critical in quality control during synthesis of Compound A .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C) Stability
Compound A 221.72 High Not reported Stable under inert conditions
Ethyl 2-(1-aminocyclohexyl)acetate HCl 235.75 Moderate Not reported Hygroscopic
2-(1-Aminocyclohexyl)acetic Acid 157.21 Very high 185–190 (decomposes) Prone to decarboxylation

Notes:

  • Hydrochloride salts (e.g., Compound A) generally exhibit better crystallinity and stability compared to free bases or sulfate derivatives .
  • Ethyl esters demonstrate slower hydrolysis rates than methyl esters in vivo, influencing drug release kinetics .

Pharmacological Relevance

  • Methylamino derivatives (e.g., Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride) are studied for enhanced blood-brain barrier penetration due to increased lipophilicity .
  • Ethyl ester variants may prolong half-life in systemic circulation but face challenges in metabolic clearance .

Crystallographic and Stability Data

  • Compound A and its analogues exhibit distinct crystal packing patterns. For example, (1-(aminomethyl)cyclohexane)acetic acid hydrochloride forms hydrogen-bonded networks stabilizing its lattice .
  • Counterion choice (e.g., hydrochloride vs. sulfate) significantly impacts hygroscopicity and storage stability .

Preparation Methods

Starting Materials and Key Intermediates

Detailed Preparation Steps

Wittig Reaction to Form Ethyl 2-(4-carbonylcyclohexenyl) Acetate

  • Reaction : 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide.
  • Solvents : Toluene, dioxane, or tetrahydrofuran.
  • Conditions : Heating and reflux at 60–120 °C for approximately 48 hours.
  • Yield : Around 62–64% after recrystallization from n-hexane.
Parameter Value
Starting material 1.34 g (12 mmol) 1,4-cyclohexanedione
Reagent 5.91–6.26 g (17–18 mmol) ethyl acetate triphenylphosphine ylide
Solvent 40 mL dioxane or toluene
Temperature 60–120 °C
Time 48 hours
Yield 62.4%–63.5%

Oxime Formation: Ethyl 2-(4-hydroxyiminocyclohexenyl) Acetate

  • Reaction : Carbonyl compound reacts with hydroxylamine hydrochloride and oxalic acid dihydrate or maleic/fumaric acid.
  • Solvents : Acetonitrile, ethanol, tetrahydrofuran, or dioxane.
  • Conditions : Reflux for 1.5 hours.
  • Yield : 78–82% crude product.
Parameter Value
Starting material 1.82 g (10 mmol) ethyl 2-(4-carbonylcyclohexenyl) acetate
Reagents 1.39 g (20 mmol) hydroxylamine hydrochloride, 2.52 g (20 mmol) oxalic acid dihydrate
Solvent 30 mL acetonitrile or alternatives
Temperature Reflux (approx. 80–100 °C)
Time 1.5 hours
Yield 78.7%–82.2%

Catalytic Hydrogenation to Ethyl 2-(4-aminocyclohexyl) Acetate

Parameter Value
Starting material 2.01 g (10 mmol) ethyl 2-(4-oximidocyclohexenyl) acetate
Catalyst 0.10 g Pd-C or 0.13 g Raney-Ni
Solvent 30 mL methanol
Hydrogen pressure 5–10 bar
Time 10 hours
Yield 84.1%–84.6%

Conversion to Methyl Ester and Hydrochloride Salt Formation

While the above steps produce the ethyl ester of 2-(4-aminocyclohexyl) acetate, conversion to the methyl ester (methyl 2-(1-aminocyclohexyl)acetate) can be achieved by transesterification using methanol under acidic or basic catalysis.

The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an anhydrous ethanol solution, followed by precipitation with ether or other anti-solvents.

Comparative Notes on Existing Methods

Method Aspect Traditional Method (4-nitrophenylacetic acid Hydrogenation) Improved Method (1,4-cyclohexanedione Route)
Starting Material 4-nitrophenylacetic acid 1,4-cyclohexanedione
Reaction Conditions High pressure (up to 14 MPa), high temperature (130 °C), long time (5 days) Mild conditions, reflux at 60–120 °C, 48 hours
Catalyst Raney-Ni Pd-C or Raney-Ni
Safety and Environmental Impact Use of corrosive HCl and flammable ether; high pressure risks Milder, safer, more industrially viable
Yield Moderate Higher (up to 84%)

Summary of Research Findings

  • The 1,4-cyclohexanedione route offers a more practical, safer, and scalable approach with moderate to high yields.
  • The Wittig reaction forms a key intermediate with acceptable yield and purity.
  • Oxime formation and subsequent catalytic hydrogenation efficiently yield the aminocyclohexyl acetate ester.
  • The final hydrochloride salt formation is straightforward but requires control of solvent and acid conditions to ensure product purity.
  • The trans isomer predominates in the product, which is desirable for pharmaceutical applications.

Data Table of Key Preparation Steps

Step Starting Material(s) Reagents/Catalysts Conditions Product Yield (%)
Wittig Reaction 1,4-cyclohexanedione, ethyl acetate ylide Toluene/Dioxane/THF 60–120 °C, 48 h reflux Ethyl 2-(4-carbonylcyclohexenyl) acetate 62–64
Oxime Formation Ethyl 2-(4-carbonylcyclohexenyl) acetate Hydroxylamine hydrochloride, oxalic acid dihydrate Reflux 1.5 h in MeCN/EtOH/THF/Dioxane Ethyl 2-(4-hydroxyiminocyclohexenyl) acetate 78–82
Catalytic Hydrogenation Oxime intermediate Pd-C or Raney-Ni, H2 (5–10 bar) 10 h, MeOH solvent Ethyl 2-(4-aminocyclohexyl) acetate 84
Transesterification (optional) Ethyl ester Methanol, acid/base catalyst Mild reflux Methyl 2-(4-aminocyclohexyl) acetate Variable
Hydrochloride Salt Formation Free amine ester HCl in ethanol Reflux, precipitation with ether Methyl 2-(1-aminocyclohexyl)acetate hydrochloride High purity

Q & A

Q. What are the optimized synthesis protocols for Methyl 2-(1-aminocyclohexyl)acetate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-(1-aminocyclohexyl)acetic acid with methyl chloride under acidic conditions, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

  • Temperature : Maintain 0–5°C during esterification to minimize side reactions.
  • Solvent Choice : Use anhydrous THF or dichloromethane to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: 5–10% methanol in chloroform) or recrystallization (ethanol/water mixture) achieves >95% purity .
    Data Table :
StepReagentsConditionsYield (%)
EsterificationMethyl chloride, THF0–5°C, 12 h75–80
Salt FormationHCl (gas), ethanolRT, 2 h85–90

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to confirm ≥99% purity .
  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.2–1.8 (cyclohexyl protons), δ 3.6 (methyl ester), δ 8.2 (amine hydrochloride) .
  • Mass Spectrometry : ESI-MS m/z 188.1 [M+H]+^+ (free base), 224.6 [M+HCl+H]+^+ .

Q. What solvents and conditions are optimal for solubility and stability in biological assays?

The compound is highly soluble in water (>50 mg/mL) and polar solvents (DMSO, ethanol). Stability tests (pH 7.4, 37°C) show >90% integrity over 24 hours. For long-term storage, lyophilize and store at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring impact biological activity, and what methods resolve enantiomers?

The axial vs. equatorial orientation of the amino group affects receptor binding affinity. For example:

  • Axial configuration : Enhances interaction with GABAA_A receptors (IC50_{50} = 12 nM vs. 45 nM for equatorial) .
  • Resolution Methods : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic kinetic resolution using lipases .

Q. What strategies address contradictory data in receptor binding studies (e.g., serotonin vs. dopamine receptors)?

Contradictions may arise from assay conditions:

  • Receptor Source : Use recombinant human receptors (vs. animal-derived) to minimize species-specific variability.
  • Buffer Composition : Include 1 mM Mg2+^{2+} for serotonin receptor assays (enhances binding) but omit for dopamine D2 assays .
    Data Table :
ReceptorAssay TypeKi_i (nM)Conditions
5-HT2A_{2A}Radioligand8.2 ± 1.31 mM MgCl2_2, pH 7.4
D2Functional cAMP120 ± 15Mg2+^{2+}-free, pH 7.0

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced blood-brain barrier (BBB) penetration?

Key modifications include:

  • Lipophilicity : Replace methyl ester with tert-butyl ester (logP increases from 1.2 to 2.8, BBB permeability ×3) .
  • Amino Group : N-methylation reduces polar surface area (PSA) from 52 Ų to 38 Ų, improving passive diffusion .
    Validation : In silico modeling (e.g., SwissADME) combined with in vivo microdialysis in rodent models .

Q. What analytical techniques validate metal complex formation and its implications in catalytic or therapeutic applications?

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., Co2+^{2+} complexes show λmax_{max} = 510 nm) .
  • X-ray Crystallography : Resolve structures of Cu2+^{2+} complexes, revealing square-planar geometry critical for catalytic oxidation reactions .
  • Biological Testing : Assess antioxidant activity via DPPH assay (IC50_{50} = 18 µM for Cu complex vs. 45 µM for free ligand) .

Q. How can researchers mitigate racemization during multi-step synthesis?

  • Low-Temperature Steps : Keep reactions below 10°C during amide bond formation.
  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to retain enantiomeric excess (>98% ee) .
  • Monitoring : Regular chiral HPLC checks at each synthetic step .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(1-aminocyclohexyl)acetate hydrochloride

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